molecular formula C28H30F3N4O6S B12351668 CID 156588653

CID 156588653

Cat. No.: B12351668
M. Wt: 607.6 g/mol
InChI Key: MQXXUEFVRFTAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588653 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For instance, mass spectrometry (MS) techniques, such as collision-induced dissociation (CID), are often employed to elucidate molecular structures by analyzing fragmentation patterns . Evidence from GC-MS and LC-ESI-MS studies highlights the utility of CID in differentiating isomers and confirming compound identity, which is critical for compounds like this compound .

Properties

Molecular Formula

C28H30F3N4O6S

Molecular Weight

607.6 g/mol

InChI

InChI=1S/C28H30F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,32H,9-12,14-15H2,1-4H3

InChI Key

MQXXUEFVRFTAMC-UHFFFAOYSA-N

Canonical SMILES

C[C]1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156588653 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods involve optimizing the reaction conditions to maximize yield and minimize impurities. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 156588653 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 156588653 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 156588653 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Inferred) CAS 1761-61-1 CAS 96551-22-3 CAS 1261080-59-4
Molecular Formula (Not specified) C₇H₅BrO₂ C₁₄H₁₇NO₃ C₇H₇NO₃S
Molecular Weight ~180–250 Da 201.02 Da 247.29 Da 185.20 Da
Solubility (mg/mL) Moderate 0.687 0.26 2.74
Log S (ESOL) -2.0 to -3.0 -2.47 -2.98 -1.83
Bioavailability Moderate 0.55 0.55 0.55
Key Functional Groups Likely aromatic/heterocyclic Bromo, carbonyl Amide, ether Sulfonamide, nitro

Analytical Differentiation

LC-ESI-MS with in-source CID has been used to distinguish isomers like ginsenosides, suggesting similar methods could resolve structural nuances in this compound and its analogues . For example, fragmentation patterns in CID spectra can differentiate brominated vs. sulfonamide moieties, as seen in CAS 1761-61-1 and CAS 1261080-59-4 .

Research Findings and Challenges

  • Bioactivity : CAS 96551-22-3 shows high GI absorption and CYP1A2 inhibition, suggesting this compound may share metabolic interactions .
  • Thermodynamic Stability : The lower Log S values of CAS 1761-61-1 and CAS 96551-22-3 indicate higher hydrophobicity compared to CID 1261080-59-4, impacting their pharmacokinetic profiles .
  • Limitations: Structural ambiguity of this compound necessitates further crystallographic or NMR validation, as required by guidelines for novel compounds .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CID 156588653?

  • Methodological Answer : Use structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or PICO (Problem, Intervention, Comparison, Outcome) to define scope. For example:

  • How does [interaction/mechanism of this compound] affect [specific biological pathway] compared to [control/alternative compound] under [experimental conditions]?
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

Identify keywords (e.g., "this compound synthesis," "mechanistic studies," "toxicity profile") and use academic databases (PubMed, SciFinder) .

Prioritize primary sources (peer-reviewed journals) over secondary summaries.

Map contradictions : Note discrepancies in reported properties (e.g., solubility, reactivity) and flag them for further analysis .

Use citation tracking tools (Google Scholar) to trace influential studies .

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Q. How should I design a reproducible experimental protocol for this compound?

  • Methodological Answer :

  • Detail materials : Specify purity criteria (e.g., ≥98% HPLC-grade), instrumentation (e.g., NMR parameters), and environmental controls (temperature, pH) .
  • Include validation steps : Use internal standards for quantitative assays (e.g., LC-MS) and replicate experiments to confirm precision .
  • Document metadata : Record batch numbers, calibration dates, and software versions used for data processing .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s biological activity?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay type, cell line variability). For example, conflicting cytotoxicity results may stem from differences in exposure time or metabolic activation .
  • Meta-analysis : Statistically aggregate datasets using tools like RevMan to assess heterogeneity and adjust for confounding variables .

Q. What advanced frameworks guide hypothesis testing for this compound’s mechanism of action?

  • Methodological Answer :

  • Systems Biology Approach : Integrate omics data (transcriptomics, proteomics) to map this compound’s interaction network. Use pathway enrichment tools (DAVID, STRING) to identify overrepresented biological processes .
  • Dose-Response Modeling : Apply Hill equations or Bayesian hierarchical models to quantify potency and efficacy across concentrations .

Q. How do I ensure ethical and rigorous data collection in studies involving this compound?

  • Methodological Answer :

  • Ethical Compliance : Adhere to institutional review board (IRB) guidelines for in vivo studies. Document animal welfare protocols (e.g., ARRIVE guidelines) .
  • Bias Mitigation : Use double-blinding in assays and randomize sample processing order to reduce experimental bias .

Q. What mixed-methods approaches are suitable for studying this compound’s physicochemical properties?

  • Methodological Answer :

  • Triangulation : Combine quantitative data (e.g., crystallography) with qualitative insights (e.g., molecular dynamics simulations) to validate structural predictions .
  • Iterative Design : Refine experimental conditions based on preliminary results (e.g., adjusting solvent polarity for solubility tests) .

Methodological Resources

  • Data Analysis : Use R/Python for statistical modeling (ANOVA, PCA) and visualization (ggplot2, Matplotlib) .
  • Reproducibility : Share raw data and code via repositories like Zenodo or GitHub, adhering to FAIR principles .
  • Writing Standards : Follow journal-specific guidelines (e.g., Biochemistry (Moscow) for experimental details, Beilstein Journal for supplemental data) .

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